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Executive Summary

Flamprop-methyl is a selective, systemic arylalanine herbicide used for the post-emergence
control of wild oats (Avena spp.) in various crops.[1][2] In mammalian systems, it exhibits low to
moderate acute toxicity. Following administration, Flamprop-methyl is rapidly metabolized via
hydrolysis to its biologically active acid form, flamprop, and is subsequently eliminated from the
body within a few days.[1][3] Repeated-dose studies have identified the liver as the primary
target organ, with effects such as increased weight and hypertrophy observed in rats and dogs.
[4] Importantly, comprehensive assessments have shown that Flamprop-methyl is not
genotoxic or carcinogenic in laboratory animals.[4] This guide provides a detailed overview of
the available toxicological data, including summaries of key studies, experimental
methodologies, and an exploration of its metabolic pathway.

Metabolism and Pharmacokinetics

In mammals, Flamprop-methyl is readily absorbed, extensively metabolized, and quickly
eliminated.[4] The primary metabolic step is the hydrolysis of the methyl ester to the active
metabolite, flamprop.[1][3] This process is believed to be completed before the compound
reaches systemic circulation, indicating significant first-pass metabolism. Studies in rats show
that after oral administration, metabolism and elimination are completed within four days, with
excretion occurring predominantly through the feces.[1][3][4]
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Caption: Metabolic pathway of Flamprop-methyl in mammals.

Experimental Protocol: Metabolism Study
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While the specific protocol for the cited studies is not detailed, a typical mammalian metabolism
study for a chemical substance follows a design similar to OECD Guideline 417
(Toxicokinetics).

o Test System: Young adult laboratory animals (e.g., Sprague-Dawley rats), typically 5-10
animals per sex per group.

o Administration: The test substance, often radiolabeled for tracking, is administered via the
relevant route of exposure (e.g., oral gavage). At least two dose levels are used: a low dose
(in the linear kinetic range) and a high dose (approaching the maximum tolerated dose).

o Sample Collection: Blood, urine, and feces are collected at predetermined intervals (e.g., 0,
2,4,8,12, 24, 48, 72, and 96 hours post-dose). Tissues may be collected at termination.

e Analysis: Samples are analyzed to determine the concentration of the parent compound and
its metabolites. Techniques like Liquid Chromatography with Mass Spectrometry (LC-MS)
are commonly used to identify and quantify the substances.

o Data Evaluation: The data are used to calculate key pharmacokinetic parameters, including
absorption rate, bioavailability, half-life (t%2), volume of distribution (Vd), and clearance (CL).
The metabolic profile is characterized, and the primary routes and rates of excretion are
determined.

Acute Toxicity

Flamprop-methyl demonstrates low to moderate acute toxicity via oral and dermal routes. It is
reported to be non-irritating and non-sensitizing to the skin.[1][3]

Table 1: Summary of Acute Toxicity Data for Flamprop-methyl
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Study Type Species Route LD50 Value Reference
Acute Oral LD50  Rat Oral 1210 mg/kg [11[3]
Acute Oral LD50  Mouse Oral 720 mg/kg [1][3]
Acute Dermal >294 mg a.i./kg
Rat Dermal ] [1][3]
LD50 (EC formulation)
Acute
Intraperitoneal Rat Intraperitoneal 350-500 mg/kg [11[3]
LD50

Experimental Protocol: Acute Oral Toxicity (Up-and-
Down Procedure)

This protocol is based on the principles of OECD Test Guideline 425.

Test Animals: A small number of female rats or mice are used sequentially.

e Housing: Animals are housed individually with controlled temperature, humidity, and a 12-
hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

» Dosing: A single animal is dosed with the test substance at a starting dose level selected
from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is typically
administered via oral gavage.

o Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

e Sequential Dosing: The dose for the next animal is adjusted up or down depending on the
outcome for the previously dosed animal. If the animal survives, the next animal receives a
higher dose. If it dies, the next animal receives a lower dose.

e Endpoint: The test is concluded when a stopping criterion is met (e.g., a specific number of
reversals in outcome have occurred). The LD50 is then calculated using maximum likelihood
methods.

Sub-chronic and Chronic Toxicity
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Repeated-dose studies in both rats and dogs have consistently identified the liver as the
primary target organ for Flamprop-methyl toxicity, manifesting as increased liver weight and
cellular hypertrophy.[4]

Table 2: Summary of Repeated-Dose Toxicity Studies

Duration Species Key Findings NOEL /| NOAEL Reference

Increased liver

weight (=2.5
mg/kg/day), 0.25 mg/k

5-Week Dietary Rat _ o/kg/day) I [4]
increased bw/day

caecum weight
(25 mg/kg/day)

Increased liver
weights and Not explicitly

6-Week Dietary Dog associated stated, effects at  [4]
increases in liver 125 mg/kg/day

enzymes

Effects seen at
90-Day Dietary Rat Liver changes [4]
50 mg/kg/day

] ] Effects seen at
90-Day Dietary Dog Liver changes [4]
2.5 mg/kg/day

Liver
hypertrophy, 0.125 mg/k

2-Year Dietary Rat ) P P y 9 [4]
increased liver bw/day
weight
Liver

) hypertrophy, Effects seen at

2-Year Dietary Dog ] i [4]
increased liver 2.5 mg/kg/day
weight

Experimental Protocol: 90-Day Oral Toxicity Study

This protocol is based on the principles of OECD Test Guideline 408.
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Test System: Rodents (e.g., Wistar rats), with groups of 10 males and 10 females for each
dose level and a control group.

Administration: The test substance is administered daily, typically mixed in the diet, for 90
consecutive days. At least three dose levels are used, plus a concurrent control group.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
consumption are recorded weekly.

Clinical Pathology: At the end of the study, blood samples are collected for hematology and
clinical chemistry analysis (e.g., liver enzymes like ALT, AST). Urinalysis is also performed.

Pathology: All animals are subjected to a full necropsy. Organ weights (especially liver,
kidneys, spleen) are recorded. A comprehensive set of tissues from all animals is preserved
for histopathological examination.

Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined by identifying the
highest dose at which no substance-related adverse effects are observed.

Carcinogenicity and Genotoxicity

Based on available long-term studies and a battery of short-term tests, Flamprop-methyl is not

considered to be carcinogenic or genotoxic.[4]

» Carcinogenicity: A 2-year dietary study in rats showed no evidence of carcinogenicity.[4]

o Genotoxicity: A range of in vitro (on bacterial or mammalian cells) and in vivo (in whole

animals) studies concluded that Flamprop-methyl is not genotoxic.[4]
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Caption: Standard tiered workflow for genotoxicity testing.

Experimental Protocol: Bacterial Reverse Mutation
(Ames) Test

This protocol is based on the principles of OECD Test Guideline 471.

o Test System: Several strains of bacteria (e.g., Salmonella typhimurium TA98, TA100,
TA1535, TA1537 and Escherichia coli WP2 uvrA) that have specific mutations rendering
them unable to synthesize an essential amino acid (e.g., histidine).

» Metabolic Activation: The test is performed both with and without an exogenous metabolic
activation system (S9 mix), which is a liver homogenate from rats induced with enzyme-
promoting agents. This mimics mammalian metabolism.
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e Procedure: The tester strains are exposed to the test substance at a range of concentrations,
both with and without S9 mix. The mixture is plated on a minimal agar medium lacking the
essential amino acid.

o Endpoint: The plates are incubated for 48-72 hours. A positive result is recorded if the test
substance causes a dose-dependent increase in the number of "revertant” colonies (colonies
that have re-acquired the ability to grow) compared to the solvent control. This indicates that
the substance has caused a gene mutation.

Reproductive and Developmental Toxicity

Detailed studies on the reproductive and developmental toxicity of Flamprop-methyl were not
available in the reviewed literature. A complete toxicological profile requires a two-generation
reproductive toxicity study (OECD 416) and prenatal developmental toxicity studies in at least
two species (OECD 414) to assess potential effects on fertility, pregnancy, and fetal
development.

Mechanism of Action

The herbicidal mechanism of action for Flamprop-methyl involves the inhibition of cell
elongation and division in susceptible plants.[1][5] Its active metabolite, flamprop, acts as a
mitotic disrupter. It does not inhibit tubulin polymerization directly but severely disturbs the
orientation of spindle and phragmoblast microtubules.[6] This leads to defective cell division
and ultimately, plant death.

The mechanism for the observed toxicity in mammals (i.e., liver hypertrophy) is not explicitly
detailed in the available literature and is likely distinct from its herbicidal mode of action. Liver
hypertrophy in response to chemical exposure is often an adaptive response involving the
proliferation of the smooth endoplasmic reticulum and induction of metabolic enzymes (e.g.,
cytochrome P450s) to enhance the clearance of the substance. This is generally considered a
non-adverse effect at low levels but can progress to pathology with higher or more prolonged
exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1672754#toxicological-profile-of-flamprop-methyl-in-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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